[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Description
[(2,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic ester derivative featuring:
- A carbamoyl group linked to a 2,4-difluorophenyl moiety.
- An acetate ester bonded to a 4-methylphenyl (p-tolyl) group.
This compound is hypothesized to exhibit biological activity due to its structural similarity to inhibitors of tumor-associated human carbonic anhydrases (). The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylphenyl moiety contributes to steric bulk and electronic effects.
Properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWXHFPAJUVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
EMAC10163 Series ()
The EMAC10163 series includes chromene derivatives with variations in aryl substituents. Key analogs:
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Biological Relevance |
|---|---|---|---|---|
| EMAC10163h | 2,4-Difluorophenyl | 49.0 | 188–190 | Tumor-associated enzyme inhibition |
| EMAC10163g | [1,10-Biphenyl]-4-yl | 73.9 | 168–169 | Higher yield, lower lipophilicity |
| EMAC10163i | Phenyl | 46.0 | 182–184 | Simpler structure, moderate activity |
| EMAC10163k | 3-Methoxyphenyl | 55.3 | 157–160 | Electron-donating group enhances solubility |
Key Observations :
- Fluorine Substitution : EMAC10163h (2,4-difluorophenyl) shows lower synthetic yield (49%) compared to EMAC10163g (73.9%), likely due to challenges in introducing fluorine atoms ().
- Biological Activity : Fluorinated analogs like EMAC10163h may exhibit enhanced enzyme inhibition due to increased electronegativity and binding affinity .
Methyl/Ethyl Esters with Aryl Groups ()
Structurally simpler esters with aryl-acetate backbones:
| Compound | Similarity to Target | Key Feature |
|---|---|---|
| Methyl 2-(2,4-difluorophenyl)acetate | 0.98 | Lacks carbamoyl group; higher volatility |
| Ethyl 2-(2,4,6-trifluorophenyl)acetate | 0.96 | Increased fluorine content; potential toxicity |
| Methyl 2-(4-methylphenyl)acetate | 0.95 | Matches the p-tolyl group in the target |
Key Observations :
- Carbamoyl vs. Simple Esters: The carbamoyl group in the target compound introduces hydrogen-bonding capability, which is absent in non-carbamoyl analogs (). This may improve target selectivity in enzyme inhibition .
Thiophene-Based Analogs ()
Methyl 2-((2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl)sulfanyl)acetate (CAS 303151-08-8):
- Structure : Combines a thiophene ring and sulfanyl group with the 2,4-difluorophenyl carbamoyl moiety.
- Molecular Weight : 343.37 g/mol vs. ~300–350 g/mol for EMAC10163 analogs.
Comparison :
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | EMAC10163h | Methyl 2-(2,4-difluorophenyl)acetate |
|---|---|---|---|
| Molecular Weight | ~350–370 g/mol (est.) | Not reported | 200.18 g/mol |
| LogP | ~3.5 (est.) | Not reported | 2.1–2.5 (predicted) |
| Melting Point | Not reported | 188–190°C | Not reported |
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